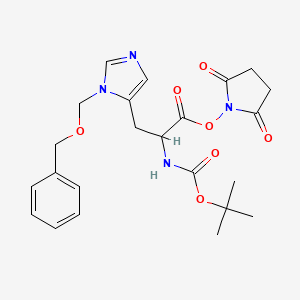
Boc-His(pi-Bom)-OSu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-His(pi-Bom)-OSu, also known as Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine N-hydroxysuccinimide ester, is a derivative of histidine. This compound is commonly used in peptide synthesis due to its ability to protect the histidine side chain during the synthesis process. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the pi-Bom (benzyloxymethyl) group protects the imidazole ring of histidine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(pi-Bom)-OSu typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole ring of histidine is protected by the benzyloxymethyl group. This is achieved by reacting histidine with benzyloxymethyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group of histidine is protected by the Boc group. This is done by reacting the benzyloxymethyl-protected histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Activation of the Carboxyl Group: The carboxyl group of the protected histidine is activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection reactions: Using industrial reactors to protect the histidine side chain and amino group.
Purification: Using techniques such as crystallization and chromatography to purify the intermediate and final products.
Quality Control: Ensuring the purity and quality of the final product through analytical techniques such as HPLC and NMR.
化学反応の分析
Types of Reactions
Boc-His(pi-Bom)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with nucleophiles such as amines to form amide bonds.
Deprotection Reactions: The Boc and pi-Bom protecting groups can be removed under acidic and hydrogenolytic conditions, respectively.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like dichloromethane.
Deprotection Reactions: Boc group removal is achieved using trifluoroacetic acid, while pi-Bom group removal is done using hydrogenation with palladium on carbon.
Major Products Formed
Amide Bonds: Formed during peptide synthesis when this compound reacts with amines.
Free Histidine: Obtained after deprotection of the Boc and pi-Bom groups.
科学的研究の応用
Boc-His(pi-Bom)-OSu is widely used in scientific research, particularly in:
Peptide Synthesis: Protecting groups facilitate the stepwise synthesis of peptides by preventing side reactions.
Bioconjugation: The NHS ester group allows for the conjugation of histidine to various biomolecules.
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: Investigating the role of histidine residues in proteins and enzymes.
作用機序
The mechanism of action of Boc-His(pi-Bom)-OSu involves:
Protection of Functional Groups: The Boc and pi-Bom groups protect the amino and imidazole groups of histidine, respectively, during chemical reactions.
Activation of Carboxyl Group: The NHS ester activates the carboxyl group, making it more reactive towards nucleophiles.
類似化合物との比較
Similar Compounds
Boc-His(Boc)-OH: Another histidine derivative with Boc protection on both the amino and imidazole groups.
Boc-His(3-Bom)-OH: Similar to Boc-His(pi-Bom)-OSu but without the NHS ester group.
Uniqueness
NHS Ester Group: this compound has an NHS ester group, making it highly reactive towards nucleophiles and suitable for bioconjugation.
Dual Protection: The presence of both Boc and pi-Bom groups provides dual protection, making it versatile for various synthetic applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7/c1-23(2,3)33-22(31)25-18(21(30)34-27-19(28)9-10-20(27)29)11-17-12-24-14-26(17)15-32-13-16-7-5-4-6-8-16/h4-8,12,14,18H,9-11,13,15H2,1-3H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXRIAORZYYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
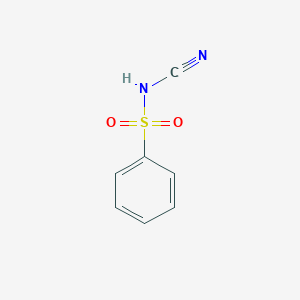
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
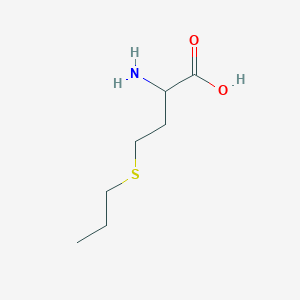

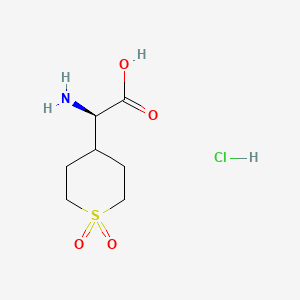
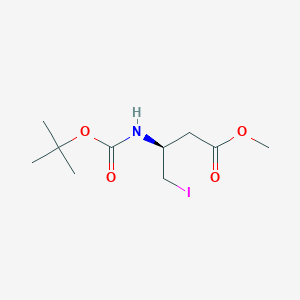
![2-bromo-N-[4-[2-[2,6-diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethyl]phenyl]acetamide](/img/structure/B14013437.png)
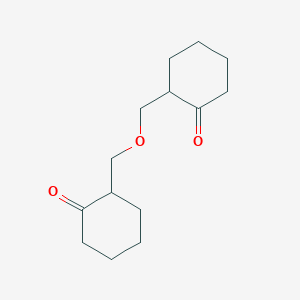
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
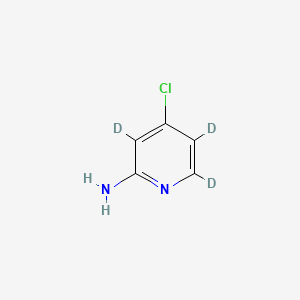
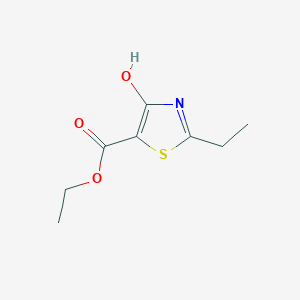

![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
